2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
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Description
2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one” is a complex molecule with a benzofuran core . Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds are known to interact with various biological targets due to their versatile and unique physicochemical properties . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Such factors can significantly affect the action of benzofuran compounds
Properties
IUPAC Name |
2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-2-5-21(25)24(22-16)15-18-7-11-23(12-8-18)10-6-17-3-4-20-19(14-17)9-13-26-20/h2-5,14,18H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCARYRDAIDUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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